6,8-Dibromoisochromane-7-carbonitrile
Description
6,8-Dibromoisochromane-7-carbonitrile is a bicyclic organic compound featuring an isochromane backbone (a benzene fused to a six-membered oxygen-containing ring) substituted with bromine atoms at positions 6 and 8, and a nitrile group at position 6.
Properties
Molecular Formula |
C10H7Br2NO |
|---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2 |
InChI Key |
GDKNZHKVWBSJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C(=C(C=C21)Br)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds share structural similarities with 6,8-Dibromoisochromane-7-carbonitrile, particularly in bromination patterns or functional group placement:
Table 1: Structural and Functional Comparison
Key Observations :
- Functional Groups : The nitrile group in the target compound is at C7, whereas in compound 12, it is at C3 alongside a ketone (C4) and hydroxyl (C7). This difference likely alters reactivity; for example, the hydroxyl in compound 12 may enhance solubility and hydrogen-bonding interactions .
- Core Structure: The isochromane backbone is non-planar and less conjugated compared to the chromene system in compound 12, which includes a ketone and aromatic ring. This structural divergence could influence photochemical properties and stability.
Analysis :
- Compound 12 is synthesized via hydroxylamine-mediated nitrile formation under acidic conditions, achieving moderate yields (65%) . The absence of data for 6,8-Dibromoisochromane-7-carbonitrile highlights a gap in current methodologies.
- The lower melting point of 7:8-Dihydroxychromanone (188–188.5°C) compared to compound 12 (275°C) may reflect reduced molecular symmetry and weaker intermolecular forces due to hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
